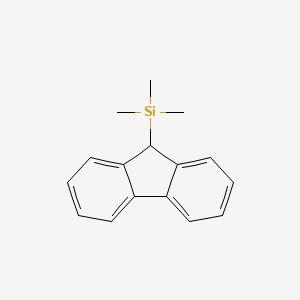
9-(Trimethylsilyl)fluorene
Übersicht
Beschreibung
9-(Trimethylsilyl)fluorene is a chemical compound that belongs to the class of organic compounds known as fluorenes. It is a derivative of fluorene and is widely used in scientific research. The compound is known for its unique properties, which make it an important tool for researchers in various fields.
Wissenschaftliche Forschungsanwendungen
- 9-(Trimethylsilyl)fluorene serves as a versatile building block in organic synthesis. Researchers use it to introduce fluorene moieties into various molecules. The trimethylsilyl group (Si(CH₃)₃) can be selectively removed or modified, allowing for functionalization at specific positions within the fluorene ring system .
- Fluorene derivatives are well-known for their excellent photophysical properties. Researchers have explored 9-(Trimethylsilyl)fluorene as a potential component in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its emission properties make it suitable for use in fluorescent materials and displays .
- The electron-rich fluorene core in this compound contributes to its potential application in organic photovoltaics (OPVs). Researchers investigate its use as a donor material in bulk heterojunction solar cells. By combining it with suitable acceptor molecules, it could enhance charge separation and improve device efficiency .
- The trimethylsilyl group provides steric protection, making 9-(Trimethylsilyl)fluorene an interesting ligand in coordination chemistry. It can stabilize metal complexes and influence their reactivity. Researchers explore its use in catalysis and as a ligand for transition metals .
- As part of the fluorene family, this compound contributes to the development of organic semiconductors. Its structural features allow for efficient charge transport, making it relevant for field-effect transistors (FETs) and other electronic applications .
- Researchers have investigated the reactivity of fluorenyl radicals, including those derived from 9-(Trimethylsilyl)fluorene . These radicals play a role in various chemical transformations. Understanding their behavior helps elucidate reaction mechanisms and contributes to synthetic strategies .
Organic Synthesis and Functionalization
Fluorescent Materials and OLEDs
Photovoltaics and Solar Cells
Ligands and Coordination Chemistry
Materials for Organic Electronics
Fluorenyl Radicals and Mechanistic Studies
Wirkmechanismus
Target of Action
9-(Trimethylsilyl)fluorene primarily targets aldehydes . Aldehydes play a crucial role in various biochemical reactions, serving as key intermediates in metabolic pathways.
Mode of Action
The compound interacts with its targets through a process catalyzed by N-heterocyclic carbenes (NHCs). In the presence of 10 mol% NHC and 4 Å molecular sieves, 9-(Trimethylsilyl)fluorene undergoes an olefination reaction with aldehydes to produce dibenzofulvenes . When the nhc loading is reduced to 1 mol% and water is added, 9-(trimethylsilyl)fluorene selectively undergoes nucleophilic addition with aldehydes to afford fluorenyl alcohols .
Biochemical Pathways
The compound affects the biochemical pathway involving the conversion of aldehydes to dibenzofulvenes and fluorenyl alcohols . This process is catalyzed by N-heterocyclic carbenes and can be switched between olefination and nucleophilic addition depending on the conditions .
Pharmacokinetics
The compound’s interaction with aldehydes suggests that it may be metabolized in the body through enzymatic processes .
Result of Action
The molecular effects of 9-(Trimethylsilyl)fluorene’s action include the production of dibenzofulvenes and fluorenyl alcohols . These compounds may have various cellular effects, depending on their specific properties and the cells they interact with.
Action Environment
The action of 9-(Trimethylsilyl)fluorene is influenced by environmental factors such as the presence of water and the concentration of NHC . These factors can switch the compound’s reaction with aldehydes between olefination and nucleophilic addition .
Eigenschaften
IUPAC Name |
9H-fluoren-9-yl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Si/c1-17(2,3)16-14-10-6-4-8-12(14)13-9-5-7-11-15(13)16/h4-11,16H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPRGLHBYSNHMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339102 | |
| Record name | 9-(TRIMETHYLSILYL)FLUORENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Trimethylsilyl)fluorene | |
CAS RN |
7385-10-6 | |
| Record name | 9-(TRIMETHYLSILYL)FLUORENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


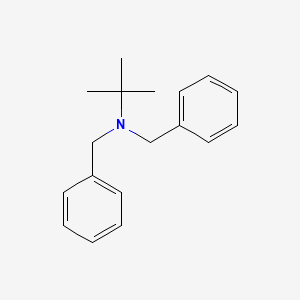

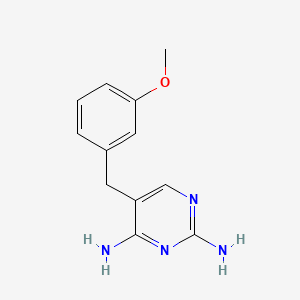




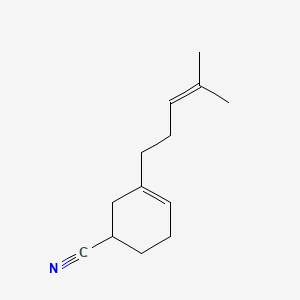
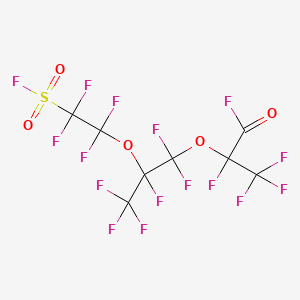
![4-Methylbenzenesulfonate;3-octadecyl-2-[3-(3-octadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole](/img/structure/B1595925.png)
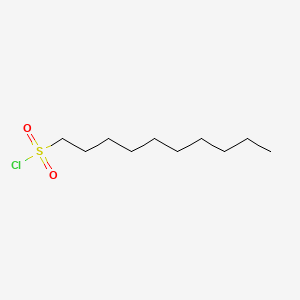
![2-Propanol, 1-[(2-pyridinylmethyl)amino]-](/img/structure/B1595928.png)
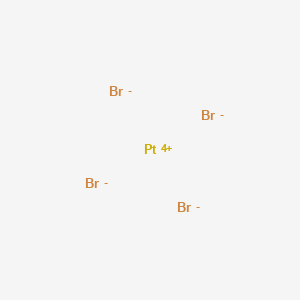
![Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B1595930.png)